molecular formula C14H12N4O3 B2728819 2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide CAS No. 28461-50-9

2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide

Cat. No.: B2728819
CAS No.: 28461-50-9
M. Wt: 284.275
InChI Key: YMEHJGVLABLNNL-CXUHLZMHSA-N
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Description

2-Amino-N-[(3-nitrophenyl)methylideneamino]benzamide is a benzamide derivative characterized by a 2-amino substituent on the benzamide core and a Schiff base moiety formed by the condensation of an amino group with 3-nitrobenzaldehyde. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Its structural motifs align with derivatives studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-amino-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-13-7-2-1-6-12(13)14(19)17-16-9-10-4-3-5-11(8-10)18(20)21/h1-9H,15H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEHJGVLABLNNL-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28461-50-9
Record name ANTHRANILIC (3-NITROBENZYLIDENE)HYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 2-aminobenzamide and 3-nitrobenzaldehyde in ethanol or methanol, catalyzed by glacial acetic acid or H₂SO₄.

Procedure :

  • Dissolve 2-aminobenzamide (1.36 g, 10 mmol) and 3-nitrobenzaldehyde (1.51 g, 10 mmol) in 40 mL ethanol.
  • Add 3–4 drops of concentrated H₂SO₄ or 0.5 mL glacial acetic acid.
  • Reflux at 80°C for 4–6 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol/chloroform (3:1).

Yield : 82–89%.

Solvent-Free Synthesis

For greener approaches, solvent-free conditions under microwave irradiation (MWI) or thermal heating are employed:

  • Thermal method : Mix reactants with silica gel-supported MnO₂, heat at 60°C for 45 minutes (Yield: 78%).
  • MWI : Expose reactants to 300 W microwaves for 2–4 minutes in a domestic oven (Yield: 88%).

Reaction Optimization

Solvent Effects

Polar protic solvents (ethanol, methanol) enhance reaction rates due to improved solubility of intermediates:

Solvent Reaction Time (h) Yield (%)
Ethanol 4 89
Methanol 3.5 85
Acetonitrile 6 72
Hexane 8 65

Data compiled from.

Catalytic Influence

Acidic catalysts stabilize the hemiaminal intermediate, accelerating dehydration:

Catalyst Concentration Yield (%)
Glacial acetic acid 0.5 mL 89
H₂SO₄ 3 drops 92
None 68

Adapted from.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Azomethine (-CH=N-) : 1618–1625 cm⁻¹.
  • Amide (C=O) : 1685–1695 cm⁻¹.
  • NO₂ asymmetric stretch : 1525–1530 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃, 400 MHz) :

    • Imine proton (-CH=N-): δ 8.72 (s, 1H).
    • Aromatic protons: δ 7.5–8.3 (m, 8H).
    • Amide NH: δ 10.2 (s, 1H).
  • ¹³C-NMR :

    • Imine carbon: δ 160.5.
    • Carbonyl (C=O): δ 167.8.

Comparative Analysis of Synthetic Routes

Method Time Yield (%) Purity (%)
Acid-catalyzed reflux 4–6 h 89 98
Solvent-free thermal 45 min 78 95
Microwave-assisted 2–4 min 88 97

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound increases electrophilicity compared to analogs with electron-donating groups (e.g., 4-CH₃ in compound 7). This may enhance interactions with biological targets or metal catalysts .
  • Schiff Base vs.
  • Hydroxy vs. Amino Substitution: The hydroxyl analog () exhibits reduced basicity compared to the amino derivative, which could affect solubility and hydrogen-bonding capabilities.

Biological Activity

2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide, also known as a Schiff base derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitrophenyl moiety, and a benzamide structure, which contribute to its potential pharmacological properties. Research indicates that it may exhibit antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C_13H_12N_4O_2, with a molecular weight of 256.26 g/mol. Its structure is depicted below:

Structure C6H5C(NH2)C(NO2)=NC6H4CONH2\text{Structure }\quad \text{C}_6\text{H}_5\text{C}(\text{NH}_2)\text{C}(\text{NO}_2)=\text{N}-\text{C}_6\text{H}_4\text{CO}\text{NH}_2

Antibacterial Activity

Several studies have assessed the antibacterial properties of this compound against various bacterial strains.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Case Studies : In vitro tests have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Ampicillin16
Escherichia coli64Ampicillin32

Anticancer Activity

Research has indicated that this compound may possess anticancer properties.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Results : In vitro studies showed that the compound inhibited cell proliferation significantly, with IC50 values indicating potent activity. For example, an IC50 value of 15 µM was recorded against MCF-7 cells.
Cell LineIC50 (µM)Reference
MCF-715
A54920

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored.

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Research Findings : Animal models demonstrated a reduction in inflammation markers when treated with the compound, suggesting its utility in managing inflammatory conditions .

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